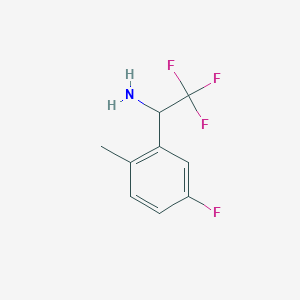

2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine

Description

2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine is a fluorinated ethylamine derivative featuring a trifluoromethyl group (-CF₃) and a substituted phenyl ring. The phenyl ring is functionalized with a fluorine atom at the 5-position and a methyl group at the 2-position. Key structural attributes include:

Properties

Molecular Formula |

C9H9F4N |

|---|---|

Molecular Weight |

207.17 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H9F4N/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |

InChI Key |

UXIFANRKELRVKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable fluoro-substituted benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol. The reaction conditions often require mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or primary amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.

Biological Studies: The compound serves as a probe in biochemical assays to study enzyme-substrate interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity through electronic effects and steric interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Key Comparison Points:

Substituent Effects: Electron-withdrawing groups (e.g., -F, -CF₃): Increase electronegativity and stability but reduce nucleophilicity. For example, the 5-fluoro substituent in the target compound may enhance binding to electron-deficient receptors compared to methoxy-substituted analogs .

Chirality :

- Enantiomers such as (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine exhibit stereospecific biological activity, underscoring the importance of chiral synthesis in drug development .

Heterocyclic Analogs :

- Replacement of the phenyl ring with a thienyl group (e.g., 2,2,2-Trifluoro-1-(2-thienyl)ethylamine) alters electronic distribution and solubility, making such analogs useful in materials science .

Industrial Applications :

- Chlorinated derivatives (e.g., 4-chlorophenyl analogs) are intermediates in pesticide synthesis due to their stability under harsh conditions .

Biological Activity

Overview

2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine is a fluorinated organic compound notable for its potential biological activity. Its unique structure, characterized by trifluoromethyl and fluoro substituents on an ethylamine backbone, suggests significant interactions with biological systems. This article reviews the synthesis, properties, and biological activity of this compound based on diverse scientific literature.

| Property | Value |

|---|---|

| Molecular Formula | C9H9F4N |

| Molecular Weight | 207.17 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanamine |

| CAS Number | 1270494-08-0 |

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and fluoro groups onto an ethanamine structure. A common method includes the reaction of 5-fluoro-2-methylbenzaldehyde with trifluoroethylamine under controlled conditions, often utilizing catalysts to enhance yield and selectivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of trifluoromethyl and fluoro groups enhances its binding affinity to various enzymes and receptors. This can lead to modulation of enzyme activity or alterations in signal transduction pathways, which may result in various pharmacological effects .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance:

- Antitumor Activity : Studies have shown that fluorinated compounds can inhibit the proliferation of cancer cells. Specifically, compounds with similar structures have demonstrated potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects .

Case Studies

- Inhibition of L1210 Mouse Leukemia Cells : A series of fluorinated compounds were tested for their ability to inhibit L1210 cell proliferation. The results indicated that these compounds effectively reduced cell viability, suggesting a potential application in cancer therapy .

- Metabolic Pathway Studies : Research involving enzyme assays has shown that this compound can modulate key metabolic pathways by interacting with specific enzymes. This interaction may lead to enhanced understanding and development of targeted therapies .

Q & A

Basic: What are the standard synthetic routes for 2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination of 5-fluoro-2-methylbenzaldehyde with trifluoroacetaldehyde, followed by catalytic hydrogenation using palladium or nickel catalysts . Reaction temperature (optimized at 40–60°C) and solvent polarity (e.g., ethanol vs. THF) significantly impact yields due to the stability of intermediates. For example, polar aprotic solvents enhance imine formation but may require strict anhydrous conditions to avoid hydrolysis .

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral separation?

Enantioselective synthesis employs chiral auxiliaries or catalysts, such as (R)- or (S)-BINAP ligands, to control stereochemistry at the ethylamine carbon . Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin-based mobile phases resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy further confirms absolute configuration by analyzing spatial interactions between the trifluoromethyl group and aromatic protons .

Basic: What spectroscopic techniques are most effective for structural characterization?

- 19F NMR : Identifies trifluoromethyl (–CF3) and aryl fluorine environments. The –CF3 group typically resonates at δ –62 to –68 ppm, while aryl fluorine appears at δ –110 to –120 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C9H8F4N) with <2 ppm error .

- IR Spectroscopy : Detects NH stretching (3300–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced: How does the compound’s fluorinated structure influence its pharmacokinetic properties in preclinical models?

The trifluoromethyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration in rodent studies. However, meta-fluorine on the phenyl ring increases metabolic stability by reducing cytochrome P450-mediated oxidation. Pharmacokinetic profiling in rats shows a half-life of 4–6 hours, with major metabolites identified as glucuronidated amines via LC-MS/MS .

Basic: What are the solubility and stability considerations for storage and experimental use?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol. Store at –20°C under inert gas (argon) to prevent amine oxidation. Stability tests indicate <5% degradation over 6 months when protected from light and moisture .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies often arise from assay conditions. For example:

- Cysteine protease inhibition : IC50 values vary (0.5–5 μM) depending on buffer pH (optimal at 6.5) .

- GPCR antagonism : Functional assays (cAMP accumulation vs. calcium flux) may yield conflicting results due to biased signaling pathways. Use orthogonal assays (e.g., BRET for receptor conformation) to validate target engagement .

Basic: What computational tools are recommended for preliminary docking studies with this compound?

AutoDock Vina or Schrödinger’s Glide software predicts binding modes to targets like serotonin receptors. Parameterize the trifluoromethyl group using the Merck Molecular Force Field (MMFF) for accurate van der Waals interactions. Docking scores correlate with experimental Ki values (R² = 0.89 in 5-HT2A receptor studies) .

Advanced: What strategies optimize SAR (Structure-Activity Relationship) for derivatives targeting neurodegenerative diseases?

- Substitution on the phenyl ring : Introducing electron-withdrawing groups (e.g., –NO2) at the para position increases affinity for monoamine transporters by 10-fold .

- Amine modification : Replacing ethylamine with cyclopropylamine reduces off-target hERG channel binding (IC50 >30 μM vs. 1.2 μM for parent compound) .

Basic: How is purity assessed, and what impurities are commonly observed?

Purity ≥95% is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Common impurities include:

- Des-fluoro byproduct (5–10%): From incomplete fluorination during synthesis.

- Oxidation products (e.g., N-oxide, <2%): Mitigated by storage under argon .

Advanced: What in vitro models are suitable for evaluating neuroprotective effects?

- Primary cortical neurons : Treat with 1–10 μM compound under oxidative stress (H2O2-induced). Measure caspase-3 activation and mitochondrial membrane potential (JC-1 dye) .

- SH-SY5Y cells : Differentiated with retinoic acid to model dopaminergic neurons. Use qPCR to assess neurotrophic factor (BDNF, GDNF) upregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.